8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid
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Overview
Description
8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid is a complex organic compound with the molecular formula C19H25NO7 and a molecular weight of 379.4 g/mol . This compound is characterized by its unique bicyclic structure and the presence of multiple methoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid involves several steps. One common synthetic route includes the esterification of 3,4,5-trimethoxybenzoic acid with an appropriate alcohol, followed by the formation of the bicyclic structure through a series of cyclization reactions . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid include other bicyclic structures with methoxy groups, such as:
- 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]oct-6-yl 1-methyl-1H-pyrrole-2-carboxylate
- 3,4,5-trimethoxybenzoyl chloride
These compounds share structural similarities but differ in their functional groups and specific chemical properties The uniqueness of 8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[32
Properties
Molecular Formula |
C19H25NO7 |
---|---|
Molecular Weight |
379.4g/mol |
IUPAC Name |
8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C19H25NO7/c1-20-12-5-6-13(20)10-19(9-12,18(22)23)27-17(21)11-7-14(24-2)16(26-4)15(8-11)25-3/h7-8,12-13H,5-6,9-10H2,1-4H3,(H,22,23) |
InChI Key |
TUCKYIHNAXUUCM-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CC(C2)(C(=O)O)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1C2CCC1CC(C2)(C(=O)O)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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